(3-Chloro-5-methyl-4-pyridyl)methanol
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Overview
Description
(3-Chloro-5-methyl-4-pyridyl)methanol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methyl-4-pyridyl)methanol typically involves the chlorination of 5-methyl-4-pyridylmethanol. One common method is the reaction of 5-methyl-4-pyridylmethanol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methyl-4-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding methyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major products include (3-Chloro-5-methyl-4-pyridyl)aldehyde and (3-Chloro-5-methyl-4-pyridyl)carboxylic acid.
Reduction: The major product is 5-methyl-4-pyridylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3-Amino-5-methyl-4-pyridyl)methanol or (3-Mercapto-5-methyl-4-pyridyl)methanol.
Scientific Research Applications
(3-Chloro-5-methyl-4-pyridyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methyl-4-pyridyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The chlorine atom can also influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-pyridyl)methanol: Lacks the methyl group at the 5-position.
(3-Methyl-4-pyridyl)methanol: Lacks the chlorine atom at the 3-position.
(3-Chloro-5-methyl-4-pyridyl)amine: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
(3-Chloro-5-methyl-4-pyridyl)methanol is unique due to the presence of both the chlorine and methyl substituents on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
(3-chloro-5-methylpyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDITAPZIXGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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